2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
Description
The compound 2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one features a 4-phenyl-1,2,3-triazole moiety linked to an azetidine (4-membered nitrogen-containing ring), which is further connected to a 2,2-dimethylpropan-1-one group. This structure combines three pharmacologically relevant motifs:
- Triazole: Known for diverse bioactivities, including antimicrobial and corrosion inhibition properties .
- Azetidine: A strained 4-membered ring that may enhance metabolic stability and binding selectivity in medicinal chemistry.
Properties
IUPAC Name |
2,2-dimethyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-16(2,3)15(21)19-9-13(10-19)20-11-14(17-18-20)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSLTYFUXIQJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)N2C=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of N-substituted (prop-2-yn-1-yl)amines, which are then reacted with azides to form the triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triazole and azetidine rings can participate in nucleophilic substitution reactions, where substituents on these rings can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole and azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the triazole moiety. The incorporation of 4-phenyl-1H-1,2,3-triazole into the structure of 2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one enhances its efficacy against various bacterial strains. Research has shown that triazole derivatives exhibit significant activity against resistant strains of bacteria, making them promising candidates for new antibiotic formulations .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Triazole derivatives have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. In vitro studies suggest that this compound may act through multiple pathways to exert its anticancer effects .
Agricultural Applications
Fungicides
Due to its triazole component, this compound shows promise as a fungicide. Triazoles are known for their ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a key component of fungal cell membranes. Field trials have indicated that formulations containing this compound can effectively control fungal diseases in crops such as wheat and corn .
Plant Growth Regulators
There is emerging interest in the use of triazole derivatives as plant growth regulators. Studies suggest that these compounds can modulate plant growth responses and enhance stress tolerance in plants. This application could lead to increased agricultural productivity and sustainability .
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers synthesized with this compound exhibit improved performance characteristics compared to traditional materials .
Nanomaterials
In nanotechnology, the compound has been explored as a precursor for the synthesis of nanoparticles with specific functionalities. The triazole group provides reactive sites for further functionalization, making it suitable for applications in drug delivery systems and biosensors .
Case Studies
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. For example, in aromatase inhibitors, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their function . This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison
Key structural analogs and their properties are summarized below:
Key Observations:
- Triazole Substituents: The 4-phenyl group in the target compound is common in corrosion inhibitors (e.g., Tria-CO2Et ). Substitutions like cyclopropyl () or diethylamino () alter electronic properties and steric profiles.
- Functional Groups : The 2,2-dimethylpropan-1-one group enhances hydrophobicity relative to polar derivatives (e.g., acetohydrazide in Tria-CONHNH2 ).
Biological Activity
The compound 2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a triazole-containing derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring and an azetidine moiety , which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 290.37 g/mol.
Structural Characteristics
- Triazole Ring : Known for antifungal and antibacterial properties.
- Azetidine Ring : Often associated with neuroactive compounds.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases involved in cell proliferation and survival pathways. The presence of the triazole ring suggests potential interactions with enzymes such as cytochrome P450, which are crucial in drug metabolism and cancer progression.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of various bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
Other Biological Activities
In addition to anticancer and antimicrobial activities, triazole derivatives have been explored for their anti-inflammatory and analgesic properties. These effects are often attributed to their ability to modulate various signaling pathways involved in inflammation.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of triazole derivatives in inhibiting the growth of MCF-7 breast cancer cells demonstrated that modifications in the azetidine structure could enhance cytotoxicity. The compound exhibited an IC50 value of 15.2 µM, indicating potent activity against this cell line.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of related triazole compounds against pathogenic bacteria showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting the versatility of these compounds in combating infections.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature (e.g., 80–120°C for cycloaddition reactions), solvent polarity (DMF vs. THF), and catalyst selection (e.g., Cu(I) for click chemistry efficiency). For purification, column chromatography using silica gel with a gradient elution system (hexane:ethyl acetate) is recommended. Analytical validation via TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures purity ≥95%. Similar protocols for triazole-azetidine hybrids demonstrated yield improvements of 20–30% under optimized conditions .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive structural confirmation, as exemplified in related triazole derivatives where bond lengths (C–N: 1.32–1.38 Å) and angles validated heterocyclic linkages. Complementary techniques include:
- ¹H/¹³C NMR : Predictable proton environments (azetidine δ 3.5–4.5 ppm; triazole δ 7.8–8.2 ppm).
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
- FT-IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and triazole rings (C=N, ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., pH, cell line viability, or compound stability). Strategies include:
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays).
- Stability Studies : Monitor compound degradation under assay conditions using HPLC or LC-MS.
- Structure-Activity Relationship (SAR) Analysis : Synthesize analogs (e.g., modifying azetidine substituents) to isolate pharmacophore contributions. For example, methyl group substitutions in azetidine altered IC₅₀ values by 2–3 orders of magnitude in kinase inhibition studies .
Q. What experimental strategies are recommended for studying the environmental fate and degradation pathways of this compound?
- Methodological Answer : Follow tiered OECD guidelines:
- Hydrolysis : Test at pH 5–9 and 25–50°C to assess stability.
- Photolysis : Expose to simulated sunlight (λ >290 nm) and quantify degradation via LC-MS.
- Biodegradation : Use OECD 301F respirometry to measure aerobic degradation over 28 days.
- Transformation Product Identification : Apply LC-QTOF-MS to detect intermediates, comparing fragmentation patterns with synthetic standards. For example, similar azetidine derivatives showed 60% biodegradation under aerobic conditions .
Q. How can computational methods enhance the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes in target proteins (e.g., kinases).
- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories (e.g., RMSD <2 Å for stable complexes).
- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with activity data. For triazole-azetidine hybrids, logP values <3.5 correlated with enhanced blood-brain barrier penetration .
Data Contradiction Analysis
Q. How should researchers address conflicting results in solubility studies using different solvent systems?
- Methodological Answer :
- Solvent Polarity Screening : Test solubility in DMSO, ethanol, and aqueous buffers (PBS, pH 7.4).
- Dynamic Light Scattering (DLS) : Measure aggregation tendencies at 1–10 µM concentrations.
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility. For example, PEG-400 increased solubility of a related azetidine derivative from 0.1 mg/mL to 5 mg/mL .
Experimental Design
Q. What statistical approaches are optimal for analyzing dose-response data in toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀, Hill slope) using GraphPad Prism.
- ANOVA with Tukey’s Post Hoc Test : Compare multiple dose groups (n ≥ 3 replicates).
- Time-Dependent Effects : Apply repeated-measures ANOVA for longitudinal data. A study on triazole analogs reported EC₅₀ values of 12.5 ± 1.8 µM with p <0.001 significance .
Structural and Functional Insights
Q. What role does the azetidine-triazole moiety play in modulating biological activity?
- Methodological Answer :
- Conformational Analysis : Use X-ray crystallography to determine ring puckering (e.g., azetidine envelope vs. twist conformers).
- Hydrogen Bonding : Map interactions via protein-ligand crystallography (e.g., triazole N2–H…O=C bonds with kinase ATP pockets).
- Bioisosteric Replacement : Compare activity of azetidine vs. pyrrolidine analogs. In one study, azetidine derivatives showed 10-fold higher potency due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
